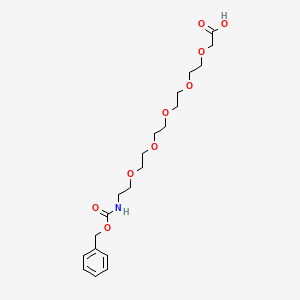
Cbz-NH-peg5-CH2cooh
描述
Cbz-NH-peg5-CH2cooh is a compound belonging to the polyethylene glycol (PEG) class of PROTAC linkers. It is used in the synthesis of PROTAC molecules, which are designed to target and degrade specific proteins within cells. This compound is particularly valuable in biomedical research and drug development .
科学研究应用
Cbz-NH-peg5-CH2cooh is extensively used in scientific research, particularly in the following areas:
Chemistry: As a linker in the synthesis of PROTAC molecules, facilitating the study of protein degradation mechanisms.
Biology: Used in cellular studies to understand protein interactions and functions.
Medicine: Plays a crucial role in drug development, especially in designing targeted therapies for diseases such as cancer.
Industry: Employed in the production of specialized reagents and intermediates for various biochemical applications .
作用机制
Target of Action
Cbz-NH-peg5-CH2cooh is a PEG-based PROTAC linker . The primary targets of this compound are E3 ubiquitin ligases and the target proteins . E3 ubiquitin ligases are enzymes that transfer ubiquitin to the target proteins, marking them for degradation .
Mode of Action
This compound, as a PROTAC linker, is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, thereby regulating protein levels within the cell . The downstream effects of this pathway include the regulation of various cellular processes such as cell cycle, DNA repair, and apoptosis .
Pharmacokinetics
As a protac linker, it is designed to improve the bioavailability of protacs .
Result of Action
The result of the action of this compound is the selective degradation of target proteins . This leads to changes in cellular processes regulated by these proteins, potentially including cell cycle progression, DNA repair mechanisms, and programmed cell death .
Action Environment
The action of this compound, like other PROTAC linkers, is influenced by various environmental factors within the cell. These factors can include the presence and concentration of E3 ubiquitin ligases and target proteins, the functionality of the ubiquitin-proteasome system, and the overall cellular environment . .
生化分析
Biochemical Properties
Cbz-NH-peg5-CH2cooh serves as a linker in PROTAC molecules, connecting two different ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. The interaction between this compound and these biomolecules is essential for the formation of a stable PROTAC complex. The E3 ubiquitin ligase tags the target protein with ubiquitin, marking it for degradation by the proteasome. This process is highly specific and efficient, making this compound a valuable tool in biochemical research and drug development .
Cellular Effects
This compound influences various cellular processes by facilitating the degradation of target proteins. This degradation can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the removal of a specific protein may alter signaling cascades, leading to changes in cell behavior and function. Additionally, the degradation of transcription factors or other regulatory proteins can impact gene expression patterns, ultimately affecting cellular metabolism and overall cell health .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in PROTAC molecules. By connecting the E3 ubiquitin ligase to the target protein, this compound enables the ubiquitination and subsequent degradation of the target protein. This process involves the formation of a ternary complex, where the PROTAC molecule brings the E3 ligase and the target protein into close proximity. The E3 ligase then transfers ubiquitin molecules to the target protein, marking it for degradation by the proteasome .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C as a powder and at -80°C in solution. Over time, however, degradation may occur, potentially affecting its efficacy in facilitating protein degradation. Long-term studies have shown that the stability of this compound is crucial for maintaining its effectiveness in biochemical assays and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage administered. At lower doses, the compound may effectively facilitate the degradation of target proteins without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including off-target protein degradation and potential toxicity to healthy cells. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. The compound interacts with enzymes and cofactors involved in the ubiquitin-proteasome system, facilitating the selective degradation of target proteins. This interaction can affect metabolic flux and metabolite levels, as the degradation of specific proteins can alter cellular metabolism and energy balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its efficacy in facilitating protein degradation. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the efficiency of protein degradation and the overall effectiveness of the PROTAC molecule. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of amide bonds .
Industrial Production Methods
Industrial production of Cbz-NH-peg5-CH2cooh follows similar synthetic routes but on a larger scale. The process involves stringent purification steps to ensure high purity and consistency of the final product. Techniques such as column chromatography and recrystallization are commonly employed .
化学反应分析
Types of Reactions
Cbz-NH-peg5-CH2cooh undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The amide bond can be reduced under specific conditions.
Substitution: The Cbz protecting group can be removed or substituted with other functional groups
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Catalytic hydrogenation or acidic conditions can be used to remove the Cbz group.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules .
相似化合物的比较
Similar Compounds
- Cbz-NH-peg4-CH2cooh
- Cbz-NH-peg6-CH2cooh
- Cbz-NH-peg3-CH2cooh
Uniqueness
Cbz-NH-peg5-CH2cooh is unique due to its specific PEG chain length, which provides optimal flexibility and spacing for the effective formation of PROTAC molecules. This compound’s structure allows for efficient targeting and degradation of proteins, making it a valuable tool in research and drug development .
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO9/c22-19(23)17-29-15-14-28-13-12-27-11-10-26-9-8-25-7-6-21-20(24)30-16-18-4-2-1-3-5-18/h1-5H,6-17H2,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVLWNSJFGPKCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


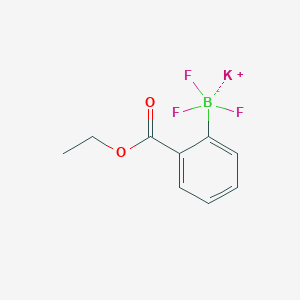
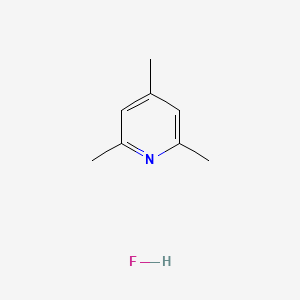

![calcium;(2S,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B1461760.png)


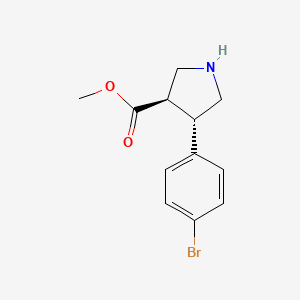
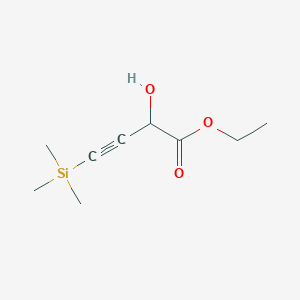



![[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine](/img/structure/B1461772.png)


